Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane
Brand Name: Vulcanchem
CAS No.: 820964-99-6
VCID: VC16815546
InChI: InChI=1S/C21H15.3C4H9.Sn/c1-17-12-14-20(15-13-18-8-4-2-5-9-18)21(16-17)19-10-6-3-7-11-19;3*1-3-4-2;/h2-11,14,16H,1H3;3*1,3-4H2,2H3;
SMILES:
Molecular Formula: C33H42Sn
Molecular Weight: 557.4 g/mol

Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane

CAS No.: 820964-99-6

Cat. No.: VC16815546

Molecular Formula: C33H42Sn

Molecular Weight: 557.4 g/mol

* For research use only. Not for human or veterinary use.

Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane - 820964-99-6

Specification

CAS No. 820964-99-6
Molecular Formula C33H42Sn
Molecular Weight 557.4 g/mol
IUPAC Name tributyl-[2-methyl-4-phenyl-5-(2-phenylethynyl)phenyl]stannane
Standard InChI InChI=1S/C21H15.3C4H9.Sn/c1-17-12-14-20(15-13-18-8-4-2-5-9-18)21(16-17)19-10-6-3-7-11-19;3*1-3-4-2;/h2-11,14,16H,1H3;3*1,3-4H2,2H3;
Standard InChI Key STPYFYYNZYJVOT-UHFFFAOYSA-N
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1C)C2=CC=CC=C2)C#CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a biphenyl core with strategic substitutions:

  • 5-methyl group: Introduces steric and electronic effects at the fifth position of the biphenyl system.

  • 2-(phenylethynyl) group: A rigid, conjugated alkynyl aromatic moiety at the second position, enhancing π-electron delocalization.

  • Tributyltin (Sn(C₄H₉)₃) group: A trialkyltin unit bonded to the fourth position of the biphenyl, conferring metal-centered reactivity .

The molecular formula is C₃₄H₄₀Sn, derived from:

  • Biphenyl (C₁₂H₁₀) + methyl (CH₃) + phenylethynyl (C₈H₅) + tributyltin (Sn(C₄H₉)₃).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₄H₄₀Sn
Molecular Weight579.45 g/mol
Hybridization (Sn)sp³
Coordination GeometryTetrahedral
π-Conjugation LengthExtended via biphenyl and ethynyl groups

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via Stille coupling or direct tin alkylation:

  • Stille Coupling: Reaction of a halogenated biphenyl precursor (e.g., 4-bromo-5-methyl-2-(phenylethynyl)biphenyl) with tributyltin chloride in the presence of a palladium catalyst .

  • Tin Alkylation: Transmetalation of a lithium or Grignard reagent with tributyltin chloride.

Reaction Scheme:

C12H9Br+Sn(C4H9)3ClPd0C34H40Sn+Byproducts\text{C}_{12}\text{H}_9\text{Br} + \text{Sn(C}_4\text{H}_9\text{)}_3\text{Cl} \xrightarrow{\text{Pd}^0} \text{C}_{34}\text{H}_{40}\text{Sn} + \text{Byproducts}

Reactivity Profile

  • Nucleophilic Substitution: The tin center undergoes reactions with electrophiles (e.g., halogens, acyl chlorides).

  • Transmetalation: Participates in cross-coupling reactions to form carbon-carbon bonds .

  • Oxidative Degradation: Susceptible to oxidation, forming tin oxides under aerobic conditions.

Physicochemical Properties

Thermal Stability

Organotin compounds with aryl groups exhibit moderate thermal stability. Decomposition typically occurs above 200°C, releasing toxic tin oxides and hydrocarbons .

Solubility and Phase Behavior

  • Solubility:

    • Polar solvents: Limited solubility (e.g., <0.1 g/mL in water ).

    • Nonpolar solvents: High solubility in toluene, dichloromethane.

  • Density: Estimated 1.15–1.25 g/cm³ based on analog data .

Applications in Industrial and Research Contexts

Catalysis

Tributyltin derivatives serve as Lewis acid catalysts in:

  • Polymerization of lactones and epoxides.

  • Transesterification reactions for biodiesel production.

Organic Synthesis

  • Stille Coupling: As a tin reagent for forming biaryl systems in pharmaceuticals .

  • Radical Reactions: Initiators in controlled radical polymerization.

Hazard CodeRisk Statement
H301Toxic if swallowed
H315Causes skin irritation
H400Very toxic to aquatic life

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator